An In-depth Technical Guide to 7-methyl-1,8-naphthyridin-4-ol (CAS: 1569-18-2): A Foundational Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 7-methyl-1,8-naphthyridin-4-ol (CAS: 1569-18-2): A Foundational Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine framework, a bicyclic heterocycle composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, defined spatial orientation of substituents, and ability to engage in a multitude of non-covalent interactions have cemented its status as a cornerstone for the development of a diverse array of therapeutic agents.[3][4] The discovery of nalidixic acid in 1962, the first quinolone antibiotic, which features a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid structure, marked a watershed moment, unveiling the profound therapeutic potential of this heterocyclic system.[2] This discovery catalyzed decades of research, leading to the development of numerous antibacterial, anticancer, anti-inflammatory, and antiviral agents.[4][5]
At the heart of this extensive chemical library lies the foundational building block, 7-methyl-1,8-naphthyridin-4-ol (CAS: 1569-18-2). While not a therapeutic agent in itself, this compound serves as a critical starting material and a key intermediate in the synthesis of more complex and pharmacologically active molecules.[6] This guide provides a comprehensive technical overview of 7-methyl-1,8-naphthyridin-4-ol, detailing its chemical properties, a validated synthetic pathway, and its role as a versatile precursor in drug discovery and development.
Physicochemical Properties and Structural Elucidation
7-methyl-1,8-naphthyridin-4-ol is a solid at room temperature with a melting point in the range of 236-237 °C.[5] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1569-18-2 | [7] |
| Molecular Formula | C₉H₈N₂O | [7] |
| Molecular Weight | 160.17 g/mol | [7] |
| IUPAC Name | 7-methyl-1H-1,8-naphthyridin-4-one | [8] |
| Appearance | Powder | American Elements |
| Melting Point | 236-237 °C | [5] |
An important structural feature of 7-methyl-1,8-naphthyridin-4-ol is its existence in a tautomeric equilibrium between the 4-hydroxy form and the 4-oxo (or 4-one) form, with the latter being the predominant tautomer.[6] This tautomerism is a key aspect of its reactivity and its ability to be functionalized at various positions.
Synthetic Pathway: A Multi-Step Approach from a Key Intermediate
The synthesis of 7-methyl-1,8-naphthyridin-4-ol is not a direct, one-pot reaction but rather a multi-step process that begins with the well-established Gould-Jacobs reaction to form a key precursor, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.[6][9] This is followed by hydrolysis of the ester and subsequent decarboxylation.
Step 1: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and robust method for the construction of 4-hydroxyquinoline and related heterocyclic systems.[10] In this case, it involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization.[6][9]
-
Condensation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate is heated to 120-130°C for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
Cyclization: The intermediate from the condensation step is then added to a pre-heated, high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250°C. The reaction is maintained at this temperature for 15-30 minutes to facilitate the intramolecular cyclization.[6][11]
-
Isolation and Purification: Upon cooling, the product, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, precipitates from the reaction mixture. The solid is collected by filtration and washed with a suitable solvent like ethanol to remove the high-boiling solvent. Further purification can be achieved by recrystallization from ethanol.[6][11]
Step 2: Hydrolysis and Decarboxylation to Yield 7-methyl-1,8-naphthyridin-4-ol
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated to afford the final product.
-
Hydrolysis: The ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is refluxed in an aqueous solution of sodium hydroxide to hydrolyze the ester to the sodium salt of the carboxylic acid. Acidification of the reaction mixture then precipitates the 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[12]
-
Decarboxylation: The isolated carboxylic acid is then heated in a high-boiling point solvent, such as diphenyl ether, to induce decarboxylation, yielding 7-methyl-1,8-naphthyridin-4-ol.[12]
Biological Activity Profile: A Foundation for Potent Derivatives
While 7-methyl-1,8-naphthyridin-4-ol itself is not known to possess significant intrinsic biological activity, its core structure is the foundation upon which a vast number of potent therapeutic agents have been built. The biological activities of the 1,8-naphthyridine class are diverse and well-documented.
-
Antimicrobial Activity: The most prominent application of the 1,8-naphthyridine scaffold is in the development of antibacterial agents. Nalidixic acid and its fluoroquinolone successors act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[13]
-
Anticancer Activity: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5] Some derivatives have shown potent activity with IC₅₀ values in the micromolar range.[5]
-
Anti-inflammatory and Other Activities: The 1,8-naphthyridine core has also been explored for its potential in developing anti-inflammatory, antiviral, and other therapeutic agents.[4]
A study on a closely related compound, 7-acetamido-1,8-naphthyridin-4(1H)-one, found that while it lacked clinically relevant antibacterial activity on its own, it was able to modulate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[1] This suggests that even simple derivatives of the 7-methyl-1,8-naphthyridin-4-ol core can have interesting biological properties that warrant further investigation.
Role as a Chemical Intermediate
The primary value of 7-methyl-1,8-naphthyridin-4-ol lies in its utility as a versatile chemical intermediate. Its functional groups—the hydroxyl (or keto) group, the secondary amine in the pyridine ring, and the activated aromatic system—provide multiple handles for further chemical modification. This allows for the systematic exploration of the chemical space around the 1,8-naphthyridine core to develop new molecules with tailored biological activities. A prime example is its role in the synthesis of nalidixic acid and its analogs, where the 1-position of the naphthyridine ring is alkylated.[12]
Conclusion
7-methyl-1,8-naphthyridin-4-ol, while unassuming in its own right, is a compound of significant strategic importance in the field of medicinal chemistry. Its well-defined synthesis from readily available starting materials and its versatile chemical nature make it an invaluable building block for the creation of more complex and pharmacologically active molecules. The rich history of the 1,8-naphthyridine scaffold, which began with the discovery of nalidixic acid, continues to evolve, and foundational molecules like 7-methyl-1,8-naphthyridin-4-ol will undoubtedly play a central role in the future of drug discovery and development. For researchers and scientists in this field, a thorough understanding of the properties and synthesis of this key intermediate is essential for the rational design and synthesis of the next generation of 1,8-naphthyridine-based therapeutics.
References
-
Semantic Scholar. Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Available at: [Link]
-
National Center for Biotechnology Information. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Available at: [Link]
-
ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available at: [Link]
-
National Center for Biotechnology Information. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Available at: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]
-
ResearchGate. Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity | Request PDF. Available at: [Link]
-
PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. Available at: [Link]
-
National Center for Biotechnology Information. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Available at: [Link]
-
ResearchGate. Synthesis and in vitro Antimicrobial Activity of Nalidixic Acid Hydrazones. Available at: [Link]
-
PubMed. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available at: [Link]
-
ACG Publications. Records of Natural Products-SI. Available at: [Link]
-
PubMed. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Available at: [Link]
-
MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available at: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available at: [Link]
Sources
- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 12. US3590036A - Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
